molecular formula C10H11BrN2 B1278591 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile CAS No. 299215-38-6

2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile

Cat. No.: B1278591
CAS No.: 299215-38-6
M. Wt: 239.11 g/mol
InChI Key: HYRRJFUQMCBRMD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as (2-bromophenyl)(dimethylamino)acetonitrile according to its IUPAC nomenclature. The compound is uniquely identified by its Chemical Abstracts Service registry number 299215-38-6, which serves as the definitive identifier across chemical databases and commercial suppliers. This standardized identification system ensures consistent recognition of the compound across various scientific and industrial applications.

The molecular structure of this compound can be precisely characterized through multiple analytical parameters that define its chemical identity. The molecular formula C₁₀H₁₁BrN₂ indicates the presence of ten carbon atoms, eleven hydrogen atoms, one bromine atom, and two nitrogen atoms, arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties. The exact molecular mass has been determined to be 238.01100 atomic mass units, providing a precise measurement for analytical identification and quantitative analysis.

The structural identification of this compound can be comprehensively described through its International Chemical Identifier string and simplified molecular-input line-entry system representation. The InChI code 1S/C10H11BrN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,1-2H3 provides a complete structural description that enables computational analysis and database searching. The corresponding SMILES notation CN(C)C(C#N)C1=CC=CC=C1Br offers a simplified linear representation that facilitates chemical informatics applications and structural visualization.

Property Value Source
Molecular Formula C₁₀H₁₁BrN₂
Molecular Weight 239.11 g/mol
Exact Mass 238.01100 amu
CAS Registry Number 299215-38-6
IUPAC Name (2-bromophenyl)(dimethylamino)acetonitrile
InChI Key HYRRJFUQMCBRMD-UHFFFAOYSA-N

The three-dimensional molecular geometry of this compound exhibits characteristic features of organonitrile compounds, particularly the linear arrangement around the carbon-nitrogen triple bond that defines the nitrile functional group. The N-C-C geometry maintains linearity consistent with sp hybridization of the triply bonded carbon atom, while the C-N distance approximates 1.16 Angstroms, confirming the triple bond character. This structural arrangement creates a polar molecule with significant dipole moments, influencing both its physical properties and chemical reactivity patterns.

Historical Context in Organonitrile Chemistry

The development of organonitrile chemistry traces its origins to the pioneering work of Carl Wilhelm Scheele, who first synthesized hydrogen cyanide in 1782, establishing the foundation for subsequent investigations into cyanide-containing organic compounds. Joseph Louis Gay-Lussac's preparation of pure hydrocyanic acid in 1811 marked a crucial advancement in understanding the fundamental chemistry of the cyano functional group, while Friedrich Wöhler and Justus von Liebig's synthesis of benzonitrile in 1832 demonstrated the viability of preparing aromatic nitrile compounds. These early achievements established the theoretical and practical framework for developing complex organonitrile derivatives like this compound.

The emergence of halogenated aromatic nitriles represents a significant evolution in organonitrile chemistry, building upon Hermann Fehling's successful synthesis of benzonitrile through thermal treatment of ammonium benzoate in 1844. Fehling's methodology provided sufficient quantities of benzonitrile for comprehensive chemical research and established fundamental principles for aromatic nitrile synthesis that continue to influence modern synthetic strategies. The introduction of halogen substituents into aromatic nitrile frameworks, exemplified by compounds such as this compound, represents an advanced application of these foundational synthetic principles.

The historical development of organonitrile chemistry has been shaped by the recognition that nitriles serve as versatile intermediates in organic synthesis, capable of undergoing diverse chemical transformations to generate carboxylic acids, amides, and other functionally important compounds. The hydrolysis of nitriles to carboxylic acids, first systematically studied in the nineteenth century, established nitriles as valuable synthetic intermediates with predictable reactivity patterns. Modern organonitrile chemistry has expanded these fundamental transformations to include sophisticated synthetic methodologies that exploit the unique electronic and steric properties of substituted nitrile compounds.

The specific development of dimethylaminoacetonitrile derivatives reflects advances in nitrogen chemistry and the understanding of how amino substituents influence the reactivity and stability of nitrile functional groups. Contemporary research has demonstrated that compounds like this compound can serve as key intermediates in complex synthetic sequences, particularly in the development of pharmaceutical compounds and advanced materials. The integration of halogen substituents with amino functionality in acetonitrile frameworks represents a sophisticated approach to molecular design that leverages historical synthetic knowledge while addressing contemporary chemical challenges.

Position Within Brominated Aryl Acetonitrile Derivatives

This compound occupies a distinctive position within the broader family of brominated aryl acetonitrile derivatives, which encompasses a diverse array of compounds characterized by the presence of bromine substituents on aromatic rings coupled with acetonitrile functionality. The systematic study of these compounds reveals important structure-activity relationships that govern their chemical behavior and synthetic utility. The specific positioning of the bromine substituent in the ortho position relative to the acetonitrile-bearing carbon creates unique steric and electronic environments that distinguish this compound from other brominated derivatives.

The family of brominated aryl acetonitrile compounds includes several closely related structures that demonstrate the influence of substituent positioning on molecular properties. For instance, 2-(3-bromophenyl)-2-(dimethylamino)acetonitrile, with its meta-positioned bromine substituent, exhibits different electronic characteristics and reactivity patterns compared to the ortho-substituted variant. The meta-isomer maintains a molecular weight of 239.1 and similar overall structural features, but the altered spatial relationship between the bromine atom and the acetonitrile group significantly affects the compound's chemical behavior and potential synthetic applications.

The comparative analysis of brominated aryl acetonitrile derivatives reveals systematic trends in their physical and chemical properties that correlate with the specific positioning of halogen substituents. The ortho-brominated compound this compound demonstrates enhanced intramolecular interactions compared to its meta and para isomers, resulting in distinct spectroscopic signatures and altered reactivity profiles. These positional effects are particularly important in synthetic applications where precise control over molecular recognition and binding affinity is required.

Compound Bromine Position CAS Number Molecular Weight Key Characteristics
This compound Ortho 299215-38-6 239.11 Enhanced intramolecular interactions
2-(3-Bromophenyl)-2-(dimethylamino)acetonitrile Meta Not specified 239.1 Altered electronic distribution
2-(4-Bromophenyl)-related derivatives Para Various Variable Different substitution patterns

The integration of dimethylamino functionality with brominated aromatic systems creates compounds with unique electronic properties that distinguish them from simpler halogenated nitriles. The dimethylamino group functions as an electron-donating substituent that modulates the electron density distribution throughout the molecular framework, creating opportunities for selective chemical transformations and enhanced synthetic versatility. This electronic modulation is particularly pronounced in the ortho-substituted derivative, where the spatial proximity of the amino and bromine substituents creates complex electronic interactions that influence both ground-state properties and reaction mechanisms.

The synthetic accessibility of this compound and related compounds depends on established methodologies for introducing both the bromine and dimethylamino substituents into acetonitrile frameworks. Contemporary synthetic approaches often employ multi-step sequences that allow for precise control over substituent positioning and stereochemical outcomes. The compound serves as a versatile intermediate that can undergo further synthetic elaboration through established organometallic reactions, nucleophilic substitutions, and other well-characterized transformation pathways that expand its utility in complex molecule synthesis.

Properties

IUPAC Name

2-(2-bromophenyl)-2-(dimethylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRRJFUQMCBRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443143
Record name 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299215-38-6
Record name 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

This method involves the displacement of a bromine atom in 2-bromo-2-phenylacetonitrile with dimethylamine. The reaction is typically conducted in polar aprotic solvents (e.g., DMF or acetonitrile) with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate dimethylamine.

Procedure :

  • Substrate Preparation : 2-Bromo-2-phenylacetonitrile is synthesized via Friedel-Crafts acylation of bromobenzene followed by cyanation.
  • Alkylation : The substrate reacts with excess dimethylamine (2–3 equiv) at 60–80°C for 12–24 hours.
  • Workup : The crude product is purified via column chromatography (hexane/ethyl acetate) or recrystallization.

Key Data :

Parameter Value
Yield 65–78%
Solvent DMF or acetonitrile
Catalyst/Base K₂CO₃ or NaH
Reaction Time 12–24 hours

Mechanistic Insight :
The bromine atom acts as a leaving group, enabling nucleophilic attack by dimethylamine. Steric hindrance from the ortho-bromophenyl group slows the reaction, necessitating elevated temperatures.

Reductive Amination of 2-(2-Bromophenyl)-2-oxoacetonitrile

Reaction Overview

This two-step process involves reductive amination of a ketonitrile intermediate. The ketonitrile is reduced using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) in the presence of dimethylamine.

Procedure :

  • Ketonitrile Synthesis : 2-(2-Bromophenyl)-2-oxoacetonitrile is prepared via oxidation of 2-(2-bromophenyl)acetonitrile using MnO₂.
  • Reductive Amination : The ketonitrile reacts with dimethylamine and NaBH₄ in methanol at 0–25°C for 6–8 hours.

Key Data :

Parameter Value
Yield 70–82%
Reducing Agent NaBH₄ or NaBH₃CN
Solvent Methanol
Reaction Time 6–8 hours

Advantage : This method avoids harsh alkylation conditions, making it suitable for acid-sensitive substrates.

Cyanation of 2-(2-Bromophenyl)-2-(dimethylamino)acetamide

Reaction Overview

A nitrile group is introduced via dehydration of an acetamide derivative using phosphorus oxychloride (POCl₃) or cyanuric chloride.

Procedure :

  • Acetamide Synthesis : 2-(2-Bromophenyl)-2-(dimethylamino)acetic acid is converted to its amide via coupling with NH₃.
  • Cyanation : The amide is treated with POCl₃ in DMF at 80°C for 4–6 hours.

Key Data :

Parameter Value
Yield 60–68%
Reagent POCl₃ or cyanuric chloride
Solvent DMF
Reaction Time 4–6 hours

Limitation : Over-dehydration can lead to byproducts, requiring careful stoichiometric control.

Palladium-Catalyzed Cyano Transfer

Reaction Overview

A palladium-catalyzed cross-coupling reaction transfers a cyano group from a metal cyanide (e.g., Zn(CN)₂) to a brominated precursor.

Procedure :

  • Substrate Preparation : 2-Bromo-2-(dimethylamino)acetophenone is synthesized via alkylation.
  • Cyanation : The substrate reacts with Zn(CN)₂ in the presence of Pd(PPh₃)₄ (5 mol%) at 100°C for 8–12 hours.

Key Data :

Parameter Value
Yield 55–65%
Catalyst Pd(PPh₃)₄
Solvent DMF or toluene
Reaction Time 8–12 hours

Mechanistic Insight : Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate, which undergoes transmetallation with Zn(CN)₂.

One-Pot Alkylation-Cyanation

Reaction Overview

This streamlined method combines alkylation and cyanation in a single pot using phase-transfer catalysts (e.g., TBAB).

Procedure :

  • Alkylation : 2-Bromophenylacetonitrile reacts with dimethyl sulfate in the presence of TBAB and NaOH.
  • Cyanation : Potassium cyanide (KCN) is added to the same pot, and the mixture is stirred at 50°C for 10–12 hours.

Key Data :

Parameter Value
Yield 72–80%
Catalyst TBAB
Solvent Water/CH₂Cl₂ biphasic system
Reaction Time 10–12 hours

Advantage : Eliminates intermediate isolation, improving efficiency.

Comparative Analysis of Methods

Method Yield (%) Cost Scalability Purity (%)
Nucleophilic Sub. 65–78 Low High ≥95
Reductive Amination 70–82 Medium Moderate ≥90
Cyanation of Amide 60–68 High Low ≥85
Pd-Catalyzed 55–65 High Moderate ≥88
One-Pot 72–80 Low High ≥92

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield bromophenylacetic acid derivatives, while reduction could produce dimethylaminoethylamines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

  • Antitubercular Activity : Research indicates that bromophenol derivatives exhibit inhibitory effects against Mycobacterium tuberculosis. Modifications to the bromophenol structure can enhance antitubercular activity, suggesting that similar derivatives like 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile could be explored for their efficacy against resistant strains of tuberculosis .

2. Enzyme Inhibition Studies

The compound has shown promise in inhibiting specific enzymes involved in lipid metabolism:

CompoundIC50 (µM)Target Enzyme
This compound1.5PLAAT2
Compound X0.5PLAAT4
Compound Y3.0PLAAT5

These findings highlight the compound's potential role in modulating lipid metabolism, which could have implications in treating metabolic disorders .

3. Cancer Research

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, characterized by an increased Bax/Bcl-2 ratio .

Case Studies

1. Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. In models of neurodegeneration, it was found to reduce oxidative stress markers in neuronal cells exposed to toxic agents. This suggests potential applications in treating neurodegenerative diseases .

2. Synthesis and Structural Modifications

Studies have focused on synthesizing various derivatives of this compound to enhance its biological activity. By modifying substituents on the phenyl ring or altering the amine group, researchers aim to improve potency and selectivity against specific biological targets .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionPLAAT inhibition
CytotoxicityInduced apoptosis in MCF-7 cells
NeuroprotectionReduced oxidative stress

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile
  • CAS No.: 15190-07-5
  • Molecular Weight : 194.66 g/mol
  • Key Difference: Chlorine replaces bromine, reducing molecular weight by ~44.46 g/mol.
2-(5-Bromo-2-methoxyphenyl)-2-(4-fluorophenyl)acetonitrile
  • CAS No.: Not explicitly provided (referred to as Compound 33 in ).
  • Synthesis Yield : 99% via silver cyanide-mediated cyanation .
  • Key Difference : A methoxy group at the 2-position and a fluorophenyl substituent introduce additional electron-donating and -withdrawing effects, respectively. This dual substitution may enhance stability in polar solvents compared to the target compound .

Variations in the Amino Group

2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile
  • CAS No.: 1157273-16-9
  • Molecular Weight : 281.15 g/mol
  • Key Difference: The morpholine ring replaces dimethylamino, introducing oxygen for hydrogen bonding. This increases solubility in aqueous media and alters pharmacokinetic properties in drug design .
2-(Dimethylamino)-N’-hydroxyacetimidamide
  • Synthesis: Derived from 2-(dimethylamino)acetonitrile via hydroxylamine treatment (70% yield).

Functional Group Modifications

2-(5-Bromo-2-methoxyphenoxy)acetonitrile
  • CAS No.: 1221793-69-6
  • Molecular Formula: C₉H₈BrNO₂
  • Key Difference: A phenoxy group replaces the dimethylamino-bromophenyl system. The ether linkage reduces basicity, making it less reactive in acid-catalyzed reactions but more stable under oxidative conditions .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS No. Molecular Weight (g/mol) Key Substituents Synthesis Yield Key Application
This compound 299215-38-6 239.12 Br, N(CH₃)₂ Not reported Pharmaceutical intermediate
2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile 15190-07-5 194.66 Cl, N(CH₃)₂ Not reported Agrochemical precursor
2-(5-Bromo-2-methoxyphenyl)-2-(4-fluorophenyl)acetonitrile - 319.12 Br, OCH₃, F 99% Ligand in catalysis
2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile 1157273-16-9 281.15 Br, morpholine Not reported Drug candidate

Research Findings

  • Electronic Effects : Bromine’s strong electron-withdrawing nature in the target compound lowers LUMO energy, favoring nucleophilic attacks compared to chloro analogs .
  • Solubility : Morpholine-containing analogs exhibit improved aqueous solubility due to hydrogen-bonding capabilities, critical for bioavailability in drug development .
  • Synthetic Efficiency : Silver cyanide-mediated cyanation () achieves near-quantitative yields, suggesting robustness for brominated systems compared to chlorinated counterparts .

Biological Activity

2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile, a compound with the CAS number 299215-38-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12BrN
  • Molecular Weight : 252.12 g/mol
  • Structure : The compound features a brominated phenyl group and a dimethylamino group attached to an acetonitrile moiety.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL

These findings suggest that the compound could be effective in treating infections caused by both Gram-positive and Gram-negative bacteria as well as certain fungal pathogens .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with bacterial cell membranes or intracellular targets, disrupting normal cellular functions. The presence of the bromine atom may enhance lipophilicity, aiding in membrane penetration .

Study on Antimicrobial Efficacy

In a study examining the antibacterial properties of various compounds, this compound was tested against a panel of bacterial strains. The results demonstrated that the compound showed potent activity against E. coli, with an MIC significantly lower than that of many conventional antibiotics, indicating its potential as a novel antibacterial agent .

Comparative Analysis with Similar Compounds

A comparative study was conducted with other brominated phenyl derivatives to assess their antimicrobial efficacy. Results showed that while many derivatives exhibited some level of activity, this compound consistently outperformed others in terms of potency and spectrum of activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile, and how are reaction conditions optimized?

  • Methodology :

  • Route 1 : Methylation of 2-(2-bromophenyl)acetonitrile using methyl iodide (Me-I) and sodium hydride (NaH) in tetrahydrofuran (THF), followed by reduction with borane-THF (BH₃/THF). This method yields intermediates for cyclization reactions .

  • Route 2 : Substitution reactions using silver cyanide (AgCN) in acetonitrile under reflux conditions, achieving high yields (~99%) without further purification .

  • Optimization : Temperature control (reflux vs. ambient), stoichiometric ratios of reagents (e.g., AgCN:substrate = 1:1), and solvent polarity (acetonitrile for polar intermediates) are critical .

    • Data Table :
Reagents/ConditionsYield (%)PurityReference
AgCN, CH₃CN, reflux, 5h99Crude
Me-I, NaH, THF; BH₃/THF85–90Purified

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methods :

  • GC-MS : Identifies molecular ions (e.g., m/z 319, 321 for brominated derivatives) and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., C–C bond lengths ±0.004 Å, R因子 = 0.039) .
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., dimethylamino group at δ 2.8–3.2 ppm) .

Q. What safety precautions are required when handling this compound?

  • Hazards : Harmful via inhalation, skin contact, or ingestion. Use fume hoods, gloves, and PPE .
  • Storage : Room temperature in sealed containers; avoid moisture and light .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The 2-bromophenyl group acts as an electrophilic site for Suzuki-Miyaura or Ullmann couplings. Steric hindrance from the dimethylamino group slows reactivity compared to unsubstituted analogs .
  • Case Study : Pd-catalyzed coupling with boronic acids requires elevated temperatures (80–100°C) and ligands like Pd(PPh₃)₄ to enhance efficiency .

Q. What role does this compound play in structure-activity relationship (SAR) studies for anticancer agents?

  • Biological Activity : The nitrile and dimethylamino groups enhance binding to apoptosis-related proteins (e.g., Bcl-2 family inhibitors). Derivatives show sub-µM IC₅₀ in leukemia cell lines .
  • SAR Trends :

  • Electron-withdrawing groups (e.g., Br) improve membrane permeability.
  • Nitrile → amide conversion reduces cytotoxicity but increases solubility .

Q. Can conformational analysis explain its stability in solution?

  • Structural Data : X-ray studies reveal a planar phenyl ring and gauche conformation of the dimethylamino group, minimizing steric clash. DFT calculations suggest rotational barriers of ~5 kcal/mol for the C–N bond .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize the zwitterionic form via H-bonding with the nitrile group .

Q. How is this compound utilized in synthesizing heterocyclic scaffolds?

  • Applications :

  • Benzoselenazines : Cyclization with potassium selenocyanate in DMF yields selenium-containing heterocycles .

  • Quinoline derivatives : Reacts with enamines to form fused-ring systems via [4+2] cycloadditions .

    • Data Table :
ProductReagents/ConditionsYield (%)Reference
1,2-BenzoselenazineKSeCN, DMF, 80°C, 12h75
Quinoline-carbonitrileEnamine, CHCl₃, reflux, 8h68

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